tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate
Description
tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxypropyl moiety. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-10-7-6-8-17(11(10)2)13(19)12(9-18)16-14(20)21-15(3,4)5/h10-12,18H,6-9H2,1-5H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOCMSQFTYGFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C)C(=O)C(CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium or other transition metals .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydride
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, organic solvents like dichloromethane
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate is studied for its potential antimicrobial properties. It has shown activity against various bacterial and fungal strains .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .
Industry: Industrially, it is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may enhance the slow inactivation of voltage-gated sodium channels, which is crucial in regulating cellular activities .
Comparison with Similar Compounds
- tert-butyl N-(5,5-dimethylpiperidin-3-yl)carbamate
- tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- N-(tert-Butoxycarbonyl)-1,2-diaminoethane
Uniqueness: What sets tert-butyl N-[1-(2,3-dimethylpiperidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]carbamate apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly useful in applications where both properties are required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
